molecular formula C19H18ClNO3 B3015268 N-(1-(benzofuran-2-yl)propan-2-yl)-5-chloro-2-methoxybenzamide CAS No. 2034558-97-7

N-(1-(benzofuran-2-yl)propan-2-yl)-5-chloro-2-methoxybenzamide

Cat. No. B3015268
CAS RN: 2034558-97-7
M. Wt: 343.81
InChI Key: HTVDYJPBBHYIOG-UHFFFAOYSA-N
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Description

“N-(1-(benzofuran-2-yl)propan-2-yl)-5-chloro-2-methoxybenzamide” is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Benzofuran compounds are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .


Chemical Reactions Analysis

Benzofuran compounds are widely recognized for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds.

Scientific Research Applications

1. Toxicokinetics and Analytical Toxicology

A study on the toxicokinetics and analytical toxicology of NBOMe derivatives, which include compounds with benzofuran structures, revealed insights into their metabolism, plasma protein binding, and detectability in urine. This research is crucial for understanding drug interactions, polymorphisms, and elimination routes of such compounds, aiding in forensic and clinical toxicology (Richter et al., 2019).

2. Potential Dopamine Receptor Imaging Agents

Research on iodobenzamide analogues with benzofuran and naphthalene structures has highlighted their potential as CNS D-2 dopamine receptor imaging agents. Such compounds, including those with benzofuran structures, could be used for imaging dopamine receptors in the central nervous system, offering possibilities for the development of new diagnostic tools (Murphy et al., 1990).

3. Dielectric and Thermal Properties in Polymer Chemistry

Benzofuran compounds play a role in polymer chemistry, where they contribute to the dielectric and thermal properties of polymers. These properties are essential for various applications, including electronics and materials science (Çelik & Coskun, 2018).

4. Estrogen Receptor Binding Affinity

Benzofuran derivatives have been studied for their affinity to the estrogen receptor, indicating potential applications in hormone-related research and therapies (Halabalaki et al., 2000).

5. Anticancer Activity and Tubulin Polymerization Inhibition

A series of dihydrobenzofuran lignans, related to benzofurans, has been evaluated for potential anticancer activity, showing promising results particularly in leukemia and breast cancer cell lines. These compounds exhibit antimitotic properties by inhibiting tubulin polymerization, suggesting their potential as antitumor agents (Pieters et al., 1999).

6. Photocatalytic Degradation in Environmental Science

Benzofuran compounds have been involved in studies related to the photocatalytic degradation of environmental pollutants, indicating their role in environmental remediation technologies (Torimoto et al., 1996).

Mechanism of Action

Target of Action

The compound, also known as N-(1-(benzofuran-2-yl)propan-2-yl)-5-chloro-2-methoxybenzamide, primarily targets monoamine transporters . These transporters include dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, thereby modulating neural signaling.

Mode of Action

This compound acts as a substrate-type releaser at DAT, NET, and SERT . It binds to these transporters and induces the release of dopamine, norepinephrine, and serotonin . This action is similar to the effects produced by 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) .

Biochemical Pathways

The compound’s interaction with monoamine transporters affects the monoamine transmission pathway . By inducing the release of dopamine, norepinephrine, and serotonin, it alters the concentration of these neurotransmitters in the synaptic cleft . This can lead to changes in neural signaling and potentially affect various physiological functions regulated by these neurotransmitters.

Pharmacokinetics

Similar compounds are known to have significant bioavailability and can exert their effects in a low concentration range

Result of Action

The compound’s action results in dose-related elevations in extracellular dopamine and serotonin in the brain . This can lead to profound behavioral activation characterized by forward locomotion . The compound’s effects are more potent than MDA, producing sustained stimulant-like effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects can be influenced by the presence of other psychoactive substances . Furthermore, the compound’s action can be affected by factors such as the user’s health status, genetic factors, and the use of other medications.

Future Directions

Benzofuran compounds have attracted significant attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The innovative methods for constructing benzofuran rings offer efficient synthesis routes for complex benzofuran compounds, underscoring their significance in drug development and pharmaceutical research . This suggests a promising direction for future studies in exploring benzofuran-based compounds for treating various diseases.

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-12(9-15-10-13-5-3-4-6-17(13)24-15)21-19(22)16-11-14(20)7-8-18(16)23-2/h3-8,10-12H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVDYJPBBHYIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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